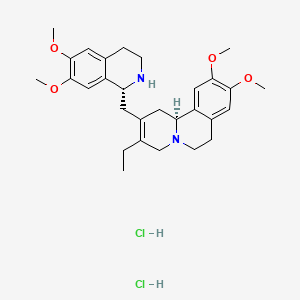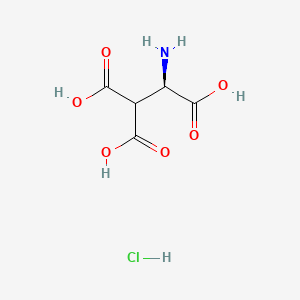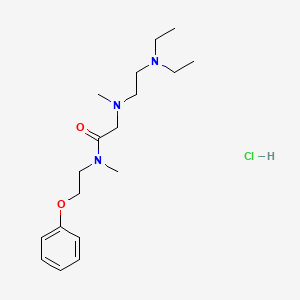
Lmu-3 herz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lmu-3 herz is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a member of the benzo[d][1,2,3]dithiazolium chloride family, commonly known as Herz salts. These compounds are characterized by their electron-deficient benzo[d][1,2,3]dithiazolium ring structure, which imparts unique reactivity and stability.
Méthodes De Préparation
The synthesis of Lmu-3 herz typically involves the Herz reaction, which transforms an electron-rich aniline starting material into an electron-deficient benzo[d][1,2,3]dithiazolium salt using disulfur dichloride. The reaction conditions include:
Raw Material Preparation: Aniline derivatives are prepared and purified.
Reaction with Disulfur Dichloride: The aniline derivative is reacted with disulfur dichloride under controlled temperature and solvent conditions to form the benzo[d][1,2,3]dithiazolium salt.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Lmu-3 herz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolium ring to a more reduced form.
Substitution: The electron-deficient nature of the ring allows for nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups on the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Lmu-3 herz has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of dyes and pigments.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to modulate biological pathways.
Industry: The compound is used in the production of advanced materials, including semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of Lmu-3 herz involves its interaction with specific molecular targets. The electron-deficient benzo[d][1,2,3]dithiazolium ring can form stable radicals and interact with electron-rich sites on biological molecules. This interaction can modulate enzymatic activity, alter protein conformation, and affect cellular signaling pathways. The compound’s ability to form stable radicals also makes it useful in materials science, where it can enhance the properties of conductive polymers and semiconductors .
Comparaison Avec Des Composés Similaires
Lmu-3 herz is unique compared to other benzo[d][1,2,3]dithiazolium salts due to its specific substituents and reactivity. Similar compounds include:
6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride: This compound shares the same core structure but has different substituents, leading to variations in reactivity and applications.
Benzo[d][1,2,3]dithiazolium Salts: These compounds have similar ring structures but differ in their substituents and overall reactivity.
Thiazole Derivatives: While not identical, thiazole derivatives share some chemical properties with this compound and are used in similar applications .
Propriétés
| 87376-86-1 | |
Formule moléculaire |
C22H26O8 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
[(7Z,9E)-9-(hydroxymethyl)-4-methyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradeca-7,9-dien-2-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-27-14(3)24)20(25)29-17-10-22(4)18(30-22)6-5-15(11-23)9-16-19(17)13(2)21(26)28-16/h5-7,9,16-19,23H,2,8,10-11H2,1,3-4H3/b6-5-,12-7+,15-9+ |
Clé InChI |
FHAOJCKOQIDTRQ-SSYODIPXSA-N |
SMILES isomérique |
C/C(=C\COC(=O)C)/C(=O)OC1CC2(C(O2)/C=C\C(=C/C3C1C(=C)C(=O)O3)\CO)C |
SMILES canonique |
CC(=CCOC(=O)C)C(=O)OC1CC2(C(O2)C=CC(=CC3C1C(=C)C(=O)O3)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





